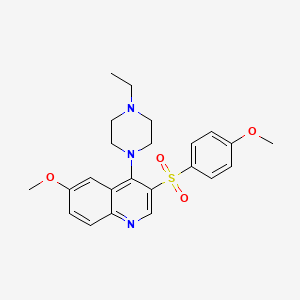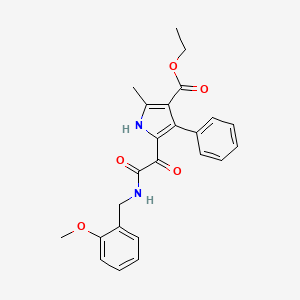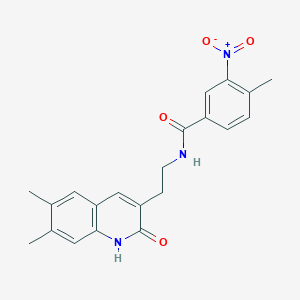
4-Phenyl-4-pyrrolidin-1-ylbutan-1-amine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions and the use of different reagents and catalysts. For instance, the synthesis of 4-(aminomethyl)-1-phenyl-2-pyrrolidinone hydrochlorides was achieved through a six-step sequence, indicating a complex synthesis process that could be similar for the compound . Another example is the one-pot synthesis of 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, which suggests that a one-pot approach might be applicable to the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic methods and X-ray crystallography. For example, the structure of 4-(pyrrolidine-2,5-dione-1-yl)phenol was confirmed by single-crystal XRD and mass spectrometry . Similarly, the structure of a pyridine-containing aromatic diamine monomer was confirmed by X-ray crystallography . These techniques are essential for confirming the molecular structure of the compound .
Chemical Reactions Analysis
The related compounds exhibit a range of chemical behaviors, such as the dynamic NMR behavior due to restricted rotation around the CN bond , and the ability to undergo transamination at their enaminone moiety . These reactions are indicative of the potential reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include their phase behavior, fluorescent properties, and thermal stability. For instance, the ZnCl2 complex of an asymmetric ligand displays a crystal-to-crystal phase transition and birefringent fluid properties at high temperatures . The polyimides synthesized from a pyridine-containing aromatic diamine monomer showed good solubility, thermal stability, and mechanical properties . These properties are relevant to understanding the behavior of the compound under different conditions.
Aplicaciones Científicas De Investigación
Pyrrole Derivatives and Their Applications
Pyrrole derivatives, including pyrrolidines, are fundamental structural units in many important biological molecules such as heme and chlorophyll. These derivatives are often synthesized by condensing amines with carbonyl-containing compounds, and they serve as critical intermediates in various synthetic pathways. Pyrrolidinones, for instance, are prepared from butyrolactone and ammonia or primary amines at high temperatures and find widespread use as intermediates, wetting agents, and solvents due to their relatively low toxicity. The important monomer 1-vinyl-2-pyrrolidinone, derived from 2-pyrrolidinone, highlights the versatility and significance of these compounds in chemical synthesis and applications (L. R. Anderson & Kou-Chang Liu, 2000).
Organosoluble, Thermal Stable, and Hydrophobic Polyimides
A study by Huang et al. (2017) focused on a novel aromatic diamine monomer containing pyridine rings, pyrrolidine groups, and ether linkages, showcasing its use in synthesizing a series of polyimides. These polymers exhibited excellent solubility, high thermal stability with glass transition temperatures exceeding 316°C, and significant hydrophobicity, indicating their potential in high-performance materials applications (Xiaohua Huang et al., 2017).
Redox-Annulations of Cyclic Amines
Cyclic amines such as pyrrolidine undergo redox-annulations with α,β-unsaturated aldehydes and ketones. This process leads to the formation of ring-fused pyrrolines, which can be further oxidized to pyrroles or reduced to pyrrolidines, demonstrating the synthetic utility of pyrrolidine derivatives in constructing complex heterocyclic structures (Y. Kang et al., 2015).
Catalytic Dimerization by Pyrrolidine Derivatives
Scandium, yttrium, and lanthanum complexes with the N-(2-pyrrolidin-1-ylethyl)-1,4-diazepan-6-amido ligand have been synthesized and characterized for their ability to catalyze the Z-selective linear dimerization of phenylacetylenes. This highlights the role of pyrrolidine-containing ligands in transition metal catalysis and the synthesis of value-added organic compounds (S. Ge et al., 2009).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
4-phenyl-4-pyrrolidin-1-ylbutan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c15-10-6-9-14(16-11-4-5-12-16)13-7-2-1-3-8-13;;/h1-3,7-8,14H,4-6,9-12,15H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWORAVMVDJFBQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CCCN)C2=CC=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Methyl(3-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2530774.png)

![5-bromo-2-chloro-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2530780.png)

![prop-2-enyl 5-(4-ethylphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2530783.png)


![N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide](/img/structure/B2530788.png)

![[(Z)-[Amino-(5-methyl-1,2-oxazol-3-yl)methylidene]amino] 6-chloropyridine-3-carboxylate](/img/structure/B2530792.png)


![N'-[(4-ethoxyphenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide](/img/structure/B2530795.png)
